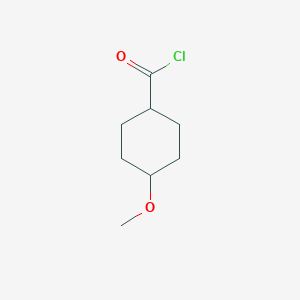
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, also known as HMMC, is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMMC is a small molecule that has a unique chemical structure, making it an ideal candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the reduction of inflammation, and the suppression of tumor growth. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for use in various fields. However, one of the limitations of using methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is its potential toxicity, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate, including the development of new drugs for the treatment of various diseases, the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in pest control, and the use of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in environmental science. Further research is needed to fully understand the potential applications of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate in these fields and to develop new methods for synthesizing and purifying methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate.
Synthesemethoden
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate can be synthesized using various methods, including the reaction of methyl isocyanate with 3-hydroxy-3-methylpent-4-en-1-ol. This reaction produces methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate as a white crystalline solid that can be further purified using various techniques. The synthesis of methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is relatively simple and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to have insecticidal properties, making it a potential candidate for use in pest control. In environmental science, methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has been shown to be effective in the removal of heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
116699-61-7 |
|---|---|
Produktname |
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10) |
InChI-Schlüssel |
QRQWDOJMFIOUTJ-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OC)(C=C)O |
Kanonische SMILES |
CC(CCNC(=O)OC)(C=C)O |
Synonyme |
Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






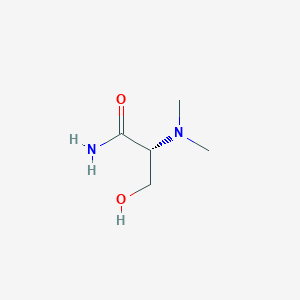
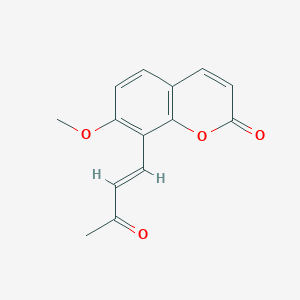
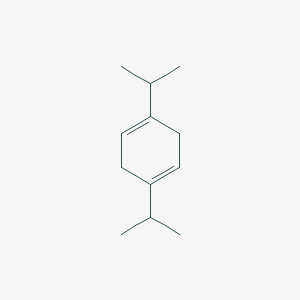
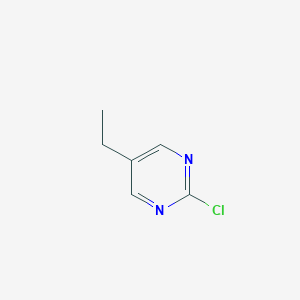
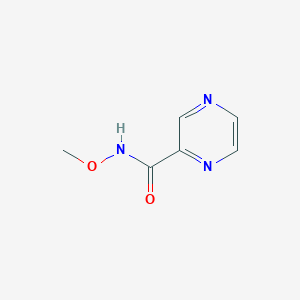

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)


